molecular formula C8H6BrN3 B3245613 1-(4-bromophenyl)-1H-1,2,4-triazole CAS No. 170230-23-6

1-(4-bromophenyl)-1H-1,2,4-triazole

Katalognummer B3245613
CAS-Nummer: 170230-23-6
Molekulargewicht: 224.06 g/mol
InChI-Schlüssel: IBCHTGJSYRVXSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-bromophenyl)-1H-1,2,4-triazole (also known as 4-bromo-1H-1,2,4-triazole or BPT) is a heterocyclic organic compound that is widely used in the synthesis of organic compounds and in the study of biochemical and physiological effects. BPT is a member of the triazole family, which is a group of compounds that are characterized by their three nitrogen atoms connected by two carbon-nitrogen bonds. BPT is a relatively new compound that has been studied in the last decade, and its applications in the field of organic synthesis and research have been growing steadily.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Triazoles, including “1-(4-bromophenyl)-1H-1,2,4-triazole”, are an important class of compounds due to their numerous biomedical applications . They have been found to exhibit a range of activities such as:

Organic Synthesis

“1-(4-bromophenyl)-1H-1,2,4-triazole” can be used as an important raw material in organic synthesis . It can serve as an intermediate in the synthesis of other complex organic compounds .

Pharmaceuticals and Agrochemicals

This compound can also serve as an intermediate in the production of pharmaceuticals and agrochemicals . This makes it a valuable compound in the development of new drugs and agricultural products .

Synthesis of Secondary Alcohols

The novel racemic secondary alcohol (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol has been successfully synthesized through S-alkylation of “1-(4-bromophenyl)-1H-1,2,4-triazole” in alkaline medium . This shows the potential of “1-(4-bromophenyl)-1H-1,2,4-triazole” in the synthesis of secondary alcohols .

Synthesis of Heterocyclic Alcohols

“1-(4-bromophenyl)-1H-1,2,4-triazole” can be used in the synthesis of heterocyclic alcohols . This expands its utility in the field of organic chemistry .

Synthesis of Disubstituted Triazole-Thiols

The presence of “1-(4-bromophenyl)-1H-1,2,4-triazole” moiety in chemical compounds is associated with numerous biological properties . Therefore, it can be used in the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols .

Eigenschaften

IUPAC Name

1-(4-bromophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-1-3-8(4-2-7)12-6-10-5-11-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCHTGJSYRVXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1H-1,2,4-triazole (122 mg, 1.78 mmol, Aldrich), K3PO4 (751 mg, 3.53 mmol, Aldrich), Copper(I) iodide (33.7 mg, 0.177 mmol, Alfa-Aesar), 1-bromo-4-iodobenzene (500 mg, 1.78 mmol, Aldrich), (1S,2S)—N1,N2-dimethylcyclohexane-1,2-diamine (25 mg, 0.18 mmol, Strem) and DMSO (2 mL) was purged with Argon and then heated under microwave condition at 140° C. for 30 min and then at 160° C. for 30 min. The reaction mixture was diluted with H2O and extracted with EtOAc (2×). The organic layers were combined and concentrated in vacuo to a brown oil. The solid was purified by flash chromatography (SiO2, 0-100% EtOAc in hexanes) to yield 195 mg of desired product as a white solid. MS (ESI) 224 (M+H).
Quantity
122 mg
Type
reactant
Reaction Step One
Name
Quantity
751 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
33.7 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-(1,2,4-Triazol-1-yl)aniline (400 mg, 2.5 mmol) in 48% HBr (10 ml) at -5° C. was stirred while sodium nitrite (173 mg, 2.5 mmol) was added portionwise over 5 minutes. The brown sludge was left stirring for 15 minutes and then added portionwise over 5 minutes to a refluxing mixture of copper (I) bromide (358 mg, 2.5 mmol) in 48% HBr (2 ml). The mixture was then heated at reflux for 1 minute, allowed to cool slightly, and poured into 10% ethylene diamine solution (20 ml). The aqueous solution was extracted with ethyl acetate, dried (Na2SO4), and evaporated to dryness under reduced pressure. The resulting mixture was purified by column chromatography on silica eluting with n-pentane/ethyl acetate (4-10%) to afford the title compound as a white solid (344 mg, 61%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
358 mg
Type
catalyst
Reaction Step Three
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenyl)-1H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
1-(4-bromophenyl)-1H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
1-(4-bromophenyl)-1H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
1-(4-bromophenyl)-1H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
1-(4-bromophenyl)-1H-1,2,4-triazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.